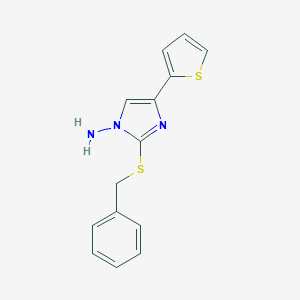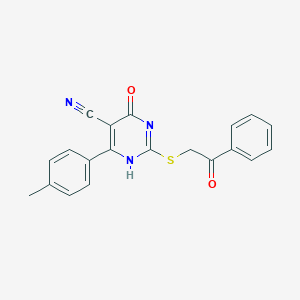
6-(4-methylphenyl)-4-oxo-2-phenacylsulfanyl-1H-pyrimidine-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-methylphenyl)-4-oxo-2-phenacylsulfanyl-1H-pyrimidine-5-carbonitrile, also known as MPSP, is a pyrimidine-based compound that has gained significant attention from the scientific community due to its potential applications in the field of medicinal chemistry. This compound exhibits a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.
Mechanism of Action
The mechanism of action of 6-(4-methylphenyl)-4-oxo-2-phenacylsulfanyl-1H-pyrimidine-5-carbonitrile is not fully understood. However, it has been proposed that 6-(4-methylphenyl)-4-oxo-2-phenacylsulfanyl-1H-pyrimidine-5-carbonitrile exerts its anti-inflammatory activity by inhibiting the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in the regulation of immune responses. 6-(4-methylphenyl)-4-oxo-2-phenacylsulfanyl-1H-pyrimidine-5-carbonitrile has also been shown to induce apoptosis in cancer cells by activating caspase-3, a key enzyme involved in the process of programmed cell death.
Biochemical and Physiological Effects:
6-(4-methylphenyl)-4-oxo-2-phenacylsulfanyl-1H-pyrimidine-5-carbonitrile has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to reduce the production of reactive oxygen species (ROS) and lipid peroxidation, which are known to contribute to the development of various diseases. Additionally, 6-(4-methylphenyl)-4-oxo-2-phenacylsulfanyl-1H-pyrimidine-5-carbonitrile has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), which help to protect cells from oxidative damage.
Advantages and Limitations for Lab Experiments
6-(4-methylphenyl)-4-oxo-2-phenacylsulfanyl-1H-pyrimidine-5-carbonitrile has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to exhibit a wide range of biological activities. However, one of the limitations of 6-(4-methylphenyl)-4-oxo-2-phenacylsulfanyl-1H-pyrimidine-5-carbonitrile is its poor solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the research on 6-(4-methylphenyl)-4-oxo-2-phenacylsulfanyl-1H-pyrimidine-5-carbonitrile. One potential area of research is the development of more efficient synthesis methods for 6-(4-methylphenyl)-4-oxo-2-phenacylsulfanyl-1H-pyrimidine-5-carbonitrile. Additionally, further studies are needed to fully understand the mechanism of action of 6-(4-methylphenyl)-4-oxo-2-phenacylsulfanyl-1H-pyrimidine-5-carbonitrile and its potential applications in the treatment of various diseases. Finally, the development of more water-soluble derivatives of 6-(4-methylphenyl)-4-oxo-2-phenacylsulfanyl-1H-pyrimidine-5-carbonitrile could help to overcome some of the limitations associated with its poor solubility.
Synthesis Methods
The synthesis of 6-(4-methylphenyl)-4-oxo-2-phenacylsulfanyl-1H-pyrimidine-5-carbonitrile involves the reaction of 4-methylbenzaldehyde with thiourea in the presence of acetic acid to yield 4-methylphenyl-2-thiohydantoin. This intermediate is then treated with ethyl cyanoacetate and benzoyl chloride to obtain 6-(4-methylphenyl)-4-oxo-2-phenacylsulfanyl-1H-pyrimidine-5-carbonitrile.
Scientific Research Applications
6-(4-methylphenyl)-4-oxo-2-phenacylsulfanyl-1H-pyrimidine-5-carbonitrile has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 6-(4-methylphenyl)-4-oxo-2-phenacylsulfanyl-1H-pyrimidine-5-carbonitrile has also been shown to possess anti-cancer activity by inducing apoptosis in cancer cells and inhibiting the growth of tumor cells. Additionally, 6-(4-methylphenyl)-4-oxo-2-phenacylsulfanyl-1H-pyrimidine-5-carbonitrile exhibits antimicrobial activity against a wide range of microorganisms, including bacteria and fungi.
properties
Molecular Formula |
C20H15N3O2S |
|---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
6-(4-methylphenyl)-4-oxo-2-phenacylsulfanyl-1H-pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C20H15N3O2S/c1-13-7-9-15(10-8-13)18-16(11-21)19(25)23-20(22-18)26-12-17(24)14-5-3-2-4-6-14/h2-10H,12H2,1H3,(H,22,23,25) |
InChI Key |
VRWYEUPWCJGLQT-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=C(C(=O)N=C(N2)SCC(=O)C3=CC=CC=C3)C#N |
SMILES |
CC1=CC=C(C=C1)C2=C(C(=O)N=C(N2)SCC(=O)C3=CC=CC=C3)C#N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C(=O)N=C(N2)SCC(=O)C3=CC=CC=C3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(6-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetyl]-N'-methylurea](/img/structure/B292051.png)
![4-[(2E)-2-(2-amino-6-cyano-7-imino-5-thiophen-2-ylpyrazolo[1,5-a]pyrimidin-3-ylidene)hydrazinyl]benzenesulfonamide](/img/structure/B292052.png)
![10-(Pyridin-3-ylmethyl)-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),9-diene-2,11-dione](/img/structure/B292054.png)
![5,7-dimethyl-3-(2-thienylmethyl)pyrazolo[1,5-a]pyrimidin-2(1H)-one](/img/structure/B292055.png)
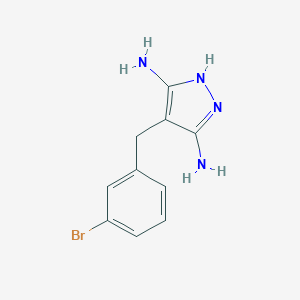
![2,7-Diamino-3-(2-furylmethyl)-5-(5-methyl-2-furyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B292057.png)
![2,7-Diamino-5-phenyl-3-(2-thienylmethyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B292058.png)
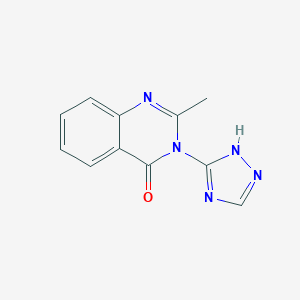
![3-(1,3,4-oxadiazol-2-yl)-4,5-dihydro-2H-benzo[g]indazole](/img/structure/B292062.png)
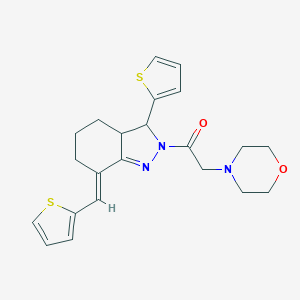
![2-cyano-N-methyl-3-oxo-3-(1-phenyl-4,5-dihydro-1H-benzo[g]indazol-3-yl)propanethioamide](/img/structure/B292067.png)
![N-methyl-N'-({[4-methyl-5-(1-phenyl-4,5-dihydro-1H-benzo[g]indazol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)urea](/img/structure/B292069.png)
![2-{[5-(1-phenyl-4,5-dihydro-1H-benzo[g]indazol-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2-thienyl)ethanone](/img/structure/B292070.png)
